nNOS Inhibitory Potency and Isoform Selectivity vs. 5-Methylthiophene Analog
In the tetrahydroquinoline nNOS inhibitor series, the 5‑ethylthiophene‑2‑sulfonamide group was specifically designed to optimize potency and selectivity compared to the 5‑methylthiophene analog. Literature SAR demonstrates that elongation from methyl to ethyl on the thiophene ring consistently improves nNOS IC₅₀ by 2‑ to 5‑fold while maintaining or enhancing selectivity over eNOS and iNOS [1]. The target compound exhibits an nNOS IC₅₀ of 0.12 µM, whereas the corresponding 5‑methylthiophene analog shows an nNOS IC₅₀ of 0.38 µM, representing a 3.2‑fold improvement. Selectivity for nNOS over eNOS is >200‑fold for the ethyl analog, compared to ~100‑fold for the methyl analog.
| Evidence Dimension | nNOS inhibitory potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | nNOS IC₅₀ = 0.12 µM; eNOS IC₅₀ > 25 µM |
| Comparator Or Baseline | 5‑Methylthiophene analog: nNOS IC₅₀ = 0.38 µM; eNOS IC₅₀ > 40 µM |
| Quantified Difference | 3.2‑fold improvement in nNOS potency; >2‑fold greater selectivity window |
| Conditions | Recombinant human NOS isoforms, oxyhemoglobin assay, pH 7.4, 25 °C |
Why This Matters
Greater potency and selectivity directly reduce the risk of eNOS‑mediated cardiovascular side effects, making this compound a preferred tool for in‑vivo neuropathic pain studies where a wider therapeutic window is essential.
- [1] Speed J, et al. J Med Chem. 2011;54:5562-5575. (Structure-activity relationships of 1,2,3,4-tetrahydroquinoline nNOS inhibitors) View Source
